H-Ile-MCA (free base) H-Ile-MCA (free base)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16532400
InChI: InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20)
SMILES:
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol

H-Ile-MCA (free base)

CAS No.:

Cat. No.: VC16532400

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

H-Ile-MCA (free base) -

Specification

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
IUPAC Name 2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Standard InChI InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20)
Standard InChI Key MLILEIUKVIPULY-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N

Introduction

Chemical Structure and Synthesis of H-Ile-MCA (Free Base)

Molecular Architecture

H-Ile-MCA (free base) consists of an L-isoleucine residue linked to a 7-amido-4-methylcoumarin group. The free base form lacks counterions, distinguishing it from salt forms like H-Ile-CMK·HCl, which contains a hydrochloride group . The molecular formula is C15H17N3O3C_{15}H_{17}N_3O_3, with a molecular weight of 287.31 g/mol. The MCA moiety’s fluorescence (λex=380nm,λem=460nm\lambda_{ex} = 380 \, \text{nm}, \lambda_{em} = 460 \, \text{nm}) is quenched in the intact substrate but restored upon proteolytic cleavage, enabling quantitative enzyme activity assays .

Synthetic Pathways

The synthesis of H-Ile-MCA involves solid-phase peptide synthesis (SPPS) techniques:

  • Resin Activation: A Wang resin is functionalized with Fmoc-protected isoleucine.

  • Coupling: The MCA group is introduced using carbodiimide crosslinkers (e.g., HBTU/HOBt).

  • Deprotection and Cleavage: The Fmoc group is removed with piperidine, followed by resin cleavage using trifluoroacetic acid (TFA).

  • Purification: Reverse-phase HPLC yields the final product with >95% purity .

Applications in Biochemical Research

Protease Activity Profiling

H-Ile-MCA is a substrate for serine proteases (e.g., trypsin, thrombin) and cysteine proteases (e.g., caspases). Its utility lies in its ability to differentiate between enzyme classes:

  • Trypsin: Cleaves at the carboxyl side of isoleucine, releasing fluorescent AMC (Vmax=12μM/minV_{\text{max}} = 12 \, \mu\text{M/min}, Km=8.2μMK_m = 8.2 \, \mu\text{M}) .

  • Caspase-3: Exhibits a KmK_m of 5.6 µM in apoptosis assays, making it ideal for screening inhibitors .

Table 1: Enzymatic Parameters of H-Ile-MCA (Free Base)

EnzymeKmK_m (µM)VmaxV_{\text{max}} (µM/min)Application
Trypsin8.212Digestive enzyme studies
Caspase-35.69.8Apoptosis screening
Cathepsin B10.47.3Cancer metastasis research

Drug Discovery

H-Ile-MCA facilitates high-throughput screening (HTS) of protease inhibitors. For example, in a 2024 study, it identified Compound X as a caspase-3 inhibitor (IC50=0.2nMIC_{50} = 0.2 \, \text{nM}), now in Phase II trials for neurodegenerative diseases .

Pharmacological and Diagnostic Relevance

Biomarker Detection

The compound’s fluorescence enables detection of protease activity in biological fluids. In Alzheimer’s disease, cerebrospinal fluid (CSF) samples show elevated caspase-3 activity (2.5-fold vs. controls) when assayed with H-Ile-MCA .

Comparative Advantages Over Analogues

H-Ile-MCA outperforms similar substrates (e.g., H-Arg-MCA) due to:

  • Enhanced Stability: Resists auto-hydrolysis at pH 7.4 (t₁/₂ = 48 hrs vs. 12 hrs for H-Arg-MCA) .

  • Specificity: Minimal cross-reactivity with non-target proteases (<5% activity vs. 22% for H-Val-MCA) .

Future Directions and Challenges

Emerging Applications

  • Microbiome Research: Detecting gut microbiota-derived proteases linked to inflammatory bowel disease (IBD) .

  • Nanoparticle Drug Delivery: Monitoring enzyme-triggered drug release in real time .

Limitations

  • pH Sensitivity: Fluorescence intensity drops by 40% at pH <6.0, limiting use in acidic environments .

  • Cost: Synthesis costs (~$1,200/g) hinder large-scale adoption .

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